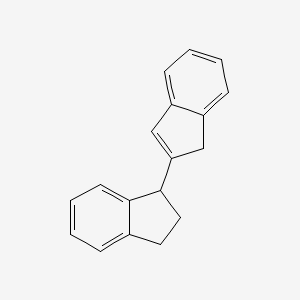
2,3-Dihydro-1h,1'h-1,2'-biindene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1h,1’h-1,2’-biindene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which consists of two indene units fused together
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1h,1’h-1,2’-biindene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, substituted 4-nitro-3-phenylbutanoic acid can be cyclized to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon to produce the desired compound .
Industrial Production Methods
Industrial production of 2,3-Dihydro-1h,1’h-1,2’-biindene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium on carbon, and controlled reaction environments are crucial for efficient production.
化学反应分析
Types of Reactions
2,3-Dihydro-1h,1’h-1,2’-biindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over palladium on carbon is a typical method for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic rings.
科学研究应用
2,3-Dihydro-1h,1’h-1,2’-biindene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential as antimicrobial agents, exhibiting activity against various bacteria and fungi
Industry: It is used in the production of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,3-Dihydro-1h,1’h-1,2’-biindene and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . The anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation.
相似化合物的比较
Similar Compounds
Indane (2,3-Dihydro-1H-indene): A closely related compound with a single indene unit.
Benzimidazole: Another polycyclic aromatic compound with similar structural features.
Imidazole: A heterocyclic compound with a similar aromatic ring system.
Uniqueness
2,3-Dihydro-1h,1’h-1,2’-biindene is unique due to its fused indene structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
69381-18-6 |
|---|---|
分子式 |
C18H16 |
分子量 |
232.3 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1H-inden-1-yl)-1H-indene |
InChI |
InChI=1S/C18H16/c1-2-7-15-12-16(11-14(15)6-1)18-10-9-13-5-3-4-8-17(13)18/h1-8,11,18H,9-10,12H2 |
InChI 键 |
KRDBPYIPLJNENY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C1C3=CC4=CC=CC=C4C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


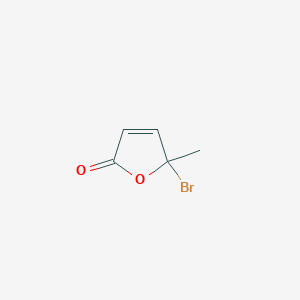
![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
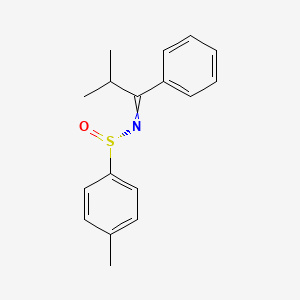
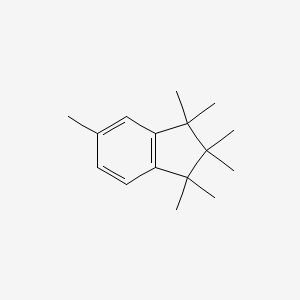
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
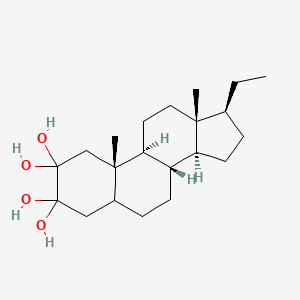
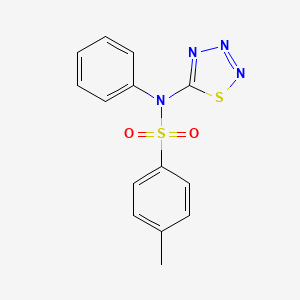
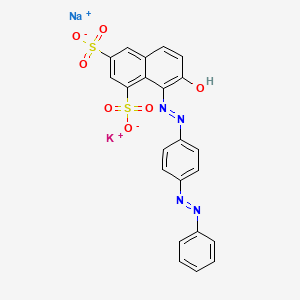

![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
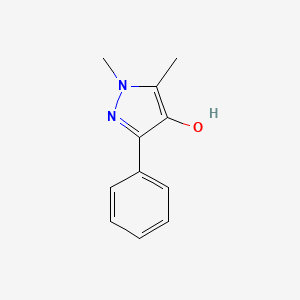
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)
